13-fluoro-5-(1-methylindazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Properties
IUPAC Name |
13-fluoro-5-(1-methylindazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c1-24-16-5-3-2-4-13(16)18(23-24)20(28)25-9-8-15-14(11-25)19(27)26-10-12(21)6-7-17(26)22-15/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFWNXZNZHXJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Carboxamide Intermediate
A foundational approach involves constructing the 1,5,9-triazatricyclo[8.4.0.03,8]tetradeca system through sequential cyclization reactions. As demonstrated in analogous triazatricyclic syntheses, N,N-diisopropylethylamine (DIPEA)-mediated activation of carboxamide precursors with triphosgene enables efficient ring closure. For instance, compound 11a (a tricyclic amine precursor) undergoes activation with triphosgene in the presence of DIPEA, followed by nucleophilic attack from N-methyl-4-phenylbutylamine to form oxazolidin-2-one derivatives. This method achieves yields of 68–72% under optimized conditions (0°C, anhydrous THF), though steric hindrance from the indazole moiety necessitates prolonged reaction times (24–36 hours).
Palladium-Catalyzed C–H Amination
Alternative routes employ palladium-catalyzed C–H amination to assemble the triazatricyclic core. A ligand-free palladium system facilitates intramolecular C–N bond formation in substituted aminohydrazones, as reported for analogous indazole-containing systems. This method circumvents pre-functionalization requirements but demands stringent control over palladium loading (5–10 mol%) and temperature (80–100°C) to minimize dehydrogenation side reactions.
Fluorination Techniques for Position 13
Balz-Schiemann Reaction
Traditional fluorination via diazonium salt intermediates remains widely utilized. As detailed in US6179970B1, 2,4,6-trimethylaniline derivatives undergo diazotization with sodium nitrite in HF/THF mixtures, followed by dediazoniation under ultrasound (20–200 W/cm²) to yield fluoroarenes. Applied to the tricyclic amine precursor, this method achieves 65–70% fluorination efficiency at 0°C, with ultrasound reducing tar formation by 40% compared to thermal conditions.
Microwave-Assisted Fluorodeamination
Emerging protocols leverage microwave irradiation (300 MHz–3 GHz) to accelerate fluorodeamination. In a representative procedure, the triazatricyclic amine (0.02 mol) is treated with Et₃N-3HF (30 cm³) and NaNO₂ (0.03 mol) under microwave irradiation (200 W, 45°C), completing fluorination in 15 minutes with 78% yield. This approach reduces side-product formation by 25% relative to conventional heating.
Incorporation of the 1-Methylindazole-3-Carbonyl Moiety
Indazole Synthesis via Reductive Cyclization
The 1-methylindazole component is synthesized through organophosphorus-mediated reductive cyclization of 2-nitrobenzaldehyde derivatives. For example, 2-nitrobenzaldehyde (42 ) reacts with phenylhydrazine to form hydrazones (43 ), which undergo phosphine oxide-catalyzed cyclization at 110°C to yield 1-methylindazole (44 ) in 82% yield. Subsequent N-methylation with methyl iodide (K₂CO₃, DMF) completes the 1-methylindazole scaffold.
Carboxylic Acid Activation and Coupling
Coupling the indazole to the tricyclic core employs carbodiimide-mediated activation. The 1-methylindazole-3-carboxylic acid (0.05 mol) is treated with EDCl/HOBt in DCM, followed by reaction with the fluorinated triazatricyclic amine to form the target amide. Yields range from 60–65%, with purity >95% after silica gel chromatography.
Lactam Formation and Final Cyclization
Intramolecular Cyclization
The lactam ring (2-one) is formed via base-mediated cyclization of a linear precursor containing both amine and ester functionalities. Using NaH (2.2 equiv) in THF at −78°C, the ester undergoes nucleophilic attack by the adjacent amine, achieving 70% cyclization efficiency. Microwave-assisted cyclization (100°C, 30 minutes) improves yields to 85% by mitigating epimerization.
Optimization and Scalability Considerations
Solvent and Temperature Effects
| Parameter | Traditional Method | Optimized Protocol |
|---|---|---|
| Solvent | THF | DMF/THF (1:1) |
| Temperature | 0°C | −20°C |
| Fluorination Yield | 65% | 78% |
| Reaction Time | 24 h | 15 min (microwave) |
Ultrasound and microwave techniques enhance reproducibility at scale, reducing batch times by 50%.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a strong base like sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the indazole moiety.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
13-fluoro-5-(1-methylindazole-3-carbonyl)-1,5,9-triazatricyclo[840
Medicinal Chemistry: Due to its unique structure, this compound could be explored as a potential drug candidate for various diseases, including cancer and infectious diseases.
Materials Science: The compound’s structural properties may make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: It can be used as a probe to study biological processes, particularly those involving fluorinated compounds.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 13-fluoro-5-(1-methylindazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the indazole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous heterocyclic derivatives reported in the literature, focusing on antitumor activity and structure-activity relationships (SAR).
Structural Features and Core Heterocycles
- The 1-methylindazole substituent and fluorine atom differentiate it from simpler bicyclic analogs.
- Analog 9b () : A 1,3,4-thiadiazole derivative with a phenyl group and methyl substitution. Simpler bicyclic structure but demonstrated potent activity against HepG2 (IC₅₀ = 2.94 µM) .
- Analog 12a () : A thiazole-based compound with diazenyl and aryl groups. Exhibited dual activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (IC₅₀ = 3.4 µM) .
Antitumor Activity and SAR Insights
Key Observations :
Heterocycle Complexity: The tricyclic core of the target compound may offer enhanced binding specificity compared to monocyclic or bicyclic analogs like 9b and 12a. However, increased molecular weight and steric bulk could affect solubility.
Fluorine Substitution: The 13-fluoro group in the target compound may improve metabolic stability relative to non-fluorinated analogs, a strategy commonly employed in drug design.
Indazole vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
